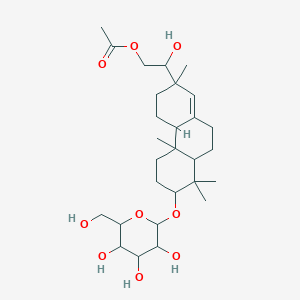

Hythiemoside A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-[2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O9/c1-15(30)35-14-20(31)27(4)10-8-17-16(12-27)6-7-19-26(2,3)21(9-11-28(17,19)5)37-25-24(34)23(33)22(32)18(13-29)36-25/h12,17-25,29,31-34H,6-11,13-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRHSIFUIWDEGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation of Hythiemoside A from Siegesbeckia orientalis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation and characterization of Hythiemoside A, a bioactive diterpenoid glycoside from the medicinal plant Siegesbeckia orientalis. This document details the necessary experimental protocols, from the initial extraction of plant material to the final purification of the compound. Furthermore, it presents key quantitative data, including yield and spectroscopic information, in a clear and accessible format. Visual diagrams of the experimental workflow are included to facilitate a deeper understanding of the entire process. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the isolation and study of this compound and related compounds.

Introduction

Siegesbeckia orientalis L., a member of the Asteraceae family, has a long history of use in traditional medicine for treating a variety of ailments, including rheumatic arthritis and hypertension.[1] Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, with diterpenoids being a prominent class of compounds. Among these, this compound, an ent-pimarane diterpenoid glycoside, has been identified as a constituent of the plant's aerial parts. This guide focuses on the systematic methodology for the isolation and identification of this specific compound.

Experimental Protocols

The isolation of this compound from Siegesbeckia orientalis involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Plant Material

Fresh aerial parts of Siegesbeckia orientalis are collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference.

Extraction

The powdered aerial parts of the plant are subjected to exhaustive extraction to isolate the crude mixture of compounds.

Protocol:

-

The dried and powdered aerial parts of Siegesbeckia orientalis (2 kg) are extracted successively with petroleum ether (60-80°C), chloroform, ethyl acetate (B1210297), and methanol (B129727) (3 liters each) in a Soxhlet extractor.[1]

-

The methanolic extract is concentrated under reduced pressure to yield a light yellow semi-solid (20 gm).[1]

Chromatographic Purification

The crude methanolic extract is subjected to column chromatography for the separation of its individual components.

Protocol:

-

The concentrated methanolic extract (20 gm) is adsorbed onto silica (B1680970) gel (200 mesh, 250 gm) and loaded onto a column packed with the same adsorbent.[1]

-

The column is eluted successively with petroleum ether, followed by a gradient of ethyl acetate in petroleum ether, and finally with a gradient of methanol in ethyl acetate.[1]

-

A total of 205 fractions (each 200 ml) are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions with similar TLC profiles are combined.

-

Fractions 186-205, upon concentration, yield a white amorphous solid (0.9 gm). This mixture, containing two major compounds, is subjected to re-chromatography on a silica gel column (200 mesh).

-

A total of 138 fractions (each 200 ml) are collected from the second column.

-

Fractions 70-90 are combined and concentrated to yield this compound as a white amorphous powder.

Quantitative Data

The following table summarizes the key quantitative data obtained during the isolation and characterization of this compound.

| Parameter | Value | Reference |

| Yield | 0.396 gm (from 20 gm of crude methanolic extract) | |

| Melting Point | 135-136°C |

Spectroscopic Data for Structural Elucidation

The structure of this compound was confirmed through various spectroscopic techniques. While the specific data from the primary literature is not available in tabulated form, the identity was confirmed by comparing the obtained spectra with existing literature values. For illustrative purposes, this section outlines the types of data required for such structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR data are essential for the structural assignment of this compound.

Table 1: Representative ¹H NMR Data for an ent-Pimarane Diterpenoid Glycoside

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1' (anomeric) | ~4.5-5.5 | d | ~7-8 |

| Olefinic protons | ~5.0-6.0 | m | - |

| Methylene protons | ~1.0-2.5 | m | - |

| Methyl protons | ~0.8-1.5 | s | - |

Table 2: Representative ¹³C NMR Data for an ent-Pimarane Diterpenoid Glycoside

| Carbon | Chemical Shift (δ) ppm |

| C-1' (anomeric) | ~100-105 |

| Olefinic carbons | ~120-140 |

| Oxygenated carbons (aglycone) | ~60-80 |

| Oxygenated carbons (glucose) | ~60-80 |

| Methylene carbons | ~20-40 |

| Methyl carbons | ~15-30 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.

Table 3: Representative Mass Spectrometry Data for this compound

| Ion | m/z | Interpretation |

| [M+Na]⁺ | - | Sodium adduct of the molecular ion |

| [M-H]⁻ | - | Deprotonated molecular ion |

| Fragment ions | - | Result from the cleavage of the glycosidic bond and fragmentation of the diterpenoid skeleton |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the isolation of this compound from Siegesbeckia orientalis.

Conclusion

This technical guide has outlined a detailed methodology for the isolation of this compound from the aerial parts of Siegesbeckia orientalis. The described protocol, involving sequential solvent extraction and multiple steps of column chromatography, provides a clear path for obtaining this bioactive natural product. The provided quantitative data and the outline of necessary spectroscopic analysis serve as a valuable reference for researchers aiming to isolate and characterize this compound for further pharmacological and drug development studies. The presented workflow diagram offers a simplified visual representation of the entire process, enhancing the practical utility of this guide.

References

The Biosynthetic Pathway of Hythiemoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hythiemoside A, an ent-pimarane diterpenoid glycoside isolated from Sigesbeckia orientalis L., represents a class of natural products with potential therapeutic applications. Understanding its biosynthetic pathway is crucial for the sustainable production of this and structurally related compounds through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, and offering insights into the experimental methodologies used to elucidate such pathways. While the complete enzymatic sequence for this compound biosynthesis is yet to be fully characterized, this guide synthesizes current knowledge on diterpenoid and glycoside biosynthesis to present a putative and detailed pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that can be divided into three main stages: the formation of the universal diterpene precursor, the cyclization to the characteristic ent-pimarane skeleton, and the subsequent functionalization and glycosylation to yield the final product.

Stage 1: Formation of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis of all diterpenoids, including this compound, begins with the methylerythritol 4-phosphate (MEP) pathway, which is active in the plastids of plant cells. This pathway synthesizes the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

A head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), yields the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP).

Stage 2: Formation of the ent-Pimarane Skeleton

The formation of the tricyclic ent-pimarane skeleton from the linear precursor GGPP is a critical step catalyzed by a class of enzymes known as diterpene synthases (diTPSs). This cyclization is proposed to occur in a two-step process involving two distinct diTPSs or a bifunctional diTPS.

-

Protonation-initiated cyclization: A class II diTPS, an ent-copalyl diphosphate (B83284) synthase (CPS), catalyzes the protonation of the terminal double bond of GGPP, initiating a cascade of cyclizations to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).

-

Ionization-initiated cyclization: A class I diTPS, an ent-pimaradiene synthase, then facilitates the ionization of the diphosphate group from (+)-CPP, followed by a second cyclization and a series of rearrangements to form the stable ent-pimara-8(14),15-diene (B1254163) skeleton.

Stage 3: Tailoring of the ent-Pimarane Skeleton and Glycosylation

Following the formation of the basic diterpene framework, a series of post-cyclization modifications, including hydroxylations and glycosylation, are carried out by tailoring enzymes to produce this compound.

-

Hydroxylation: Cytochrome P450 monooxygenases (P450s) are responsible for the regio- and stereospecific hydroxylation of the ent-pimarane skeleton. Based on the structure of this compound (C28H46O9), multiple hydroxylation events are predicted to occur at specific carbon positions of the diterpene core.

-

Glycosylation: The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the hydroxylated ent-pimarane aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT), which transfers a glucose molecule from UDP-glucose to a specific hydroxyl group on the diterpenoid.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics, precursor concentrations, and product yields for the biosynthetic pathway of this compound. However, for the purpose of comparison and to provide a frame of reference for future studies, the following table summarizes typical quantitative data from studies on other plant-derived diterpenoid glycosides.

| Parameter | Typical Range | Analytical Method(s) | Reference Compound(s) |

| Enzyme Kinetics (Km) | |||

| ent-Copalyl diphosphate synthase | 1 - 10 µM | GC-MS, LC-MS | AtCPS1 (from Arabidopsis thaliana) |

| Diterpene synthase (Class I) | 0.5 - 5 µM | GC-MS, LC-MS | SrKS (from Stevia rebaudiana) |

| Cytochrome P450 monooxygenase | 1 - 50 µM | LC-MS, HPLC | CYP716A12 (from Medicago truncatula) |

| UDP-Glycosyltransferase | 10 - 200 µM | HPLC, LC-MS | UGT85C2 (from Stevia rebaudiana) |

| Metabolite Concentrations | |||

| GGPP (in plastids) | 1 - 10 pmol/mg protein | LC-MS/MS | Tobacco cells |

| Diterpene aglycone (in tissue) | 0.01 - 1 mg/g dry weight | GC-MS, HPLC | Ginkgolides in Ginkgo biloba |

| Diterpenoid glycoside (in tissue) | 0.1 - 10 mg/g dry weight | HPLC, LC-MS | Steviol glycosides in Stevia rebaudiana |

| Product Yield (in heterologous systems) | |||

| Diterpene skeleton | 1 - 100 mg/L | GC-MS | Taxadiene in E. coli |

| Diterpenoid glycoside | 0.1 - 10 mg/L | LC-MS | Miltiradiene in yeast |

Experimental Protocols

The elucidation of a biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments typically employed in such studies.

Protocol 1: Identification and Functional Characterization of Diterpene Synthase Genes

-

Transcriptome Sequencing:

-

Extract total RNA from the leaves and stems of Sigesbeckia orientalis.

-

Construct a cDNA library and perform high-throughput sequencing (e.g., Illumina RNA-Seq).

-

Assemble the transcriptome de novo and annotate the unigenes by sequence homology searches against public databases (e.g., NCBI non-redundant protein sequence database).

-

Identify candidate diTPS genes based on conserved domains (e.g., DxDD motif for class II diTPSs and DDxxD motif for class I diTPSs).

-

-

Gene Cloning and Heterologous Expression:

-

Clone the full-length coding sequences of candidate diTPS genes into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Transform the expression constructs into a suitable host strain engineered to produce GGPP.

-

Induce gene expression and culture the cells for 48-72 hours.

-

-

Enzyme Assays and Product Identification:

-

Extract the diterpene products from the culture medium or cell lysate using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the mass spectra of the enzymatic products with those of authentic standards or with spectra from the NIST library to identify the diterpene skeleton.

-

Protocol 2: Characterization of Cytochrome P450s and UDP-Glycosyltransferases

-

Co-expression Analysis:

-

Analyze the transcriptome data to identify candidate P450 and UGT genes that are co-expressed with the characterized diTPS genes.

-

-

Heterologous Expression in Yeast or Plants:

-

Clone the candidate P450 and UGT genes into yeast or plant expression vectors.

-

For P450s, co-express them with a cytochrome P450 reductase (CPR) in a yeast strain that is already producing the ent-pimarane skeleton.

-

For UGTs, perform in vitro assays with the hydroxylated diterpene aglycone and UDP-glucose as substrates.

-

-

Product Analysis:

-

Extract the modified diterpenoids from the reaction mixtures.

-

Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated and glycosylated products.

-

Use tandem MS (MS/MS) to determine the position of hydroxylation and the identity of the sugar moiety.

-

Visualizations

Preliminary Biological Screening of Hythiemoside A: A Literature Review

Despite a comprehensive search of available scientific literature, no public data could be found on the preliminary biological screening, mechanism of action, or experimental protocols related to a compound designated as "Hythiemoside A."

This indicates that "this compound" may be a novel, recently isolated compound for which research has not yet been published in publicly accessible databases. Alternatively, it could be an internal designation for a compound within a private research entity that has not been disclosed publicly.

Therefore, the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams, cannot be generated at this time due to the absence of foundational research data.

Further investigation would require access to proprietary research databases or direct communication with research groups that may be studying this compound. Should information on the biological activities of this compound become publicly available, a thorough analysis and generation of the requested technical documentation would be possible.

Pimarane Diterpenoids: A Comprehensive Technical Guide to Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimarane (B1242903) diterpenoids are a diverse class of naturally occurring chemical compounds characterized by a tricyclic carbon skeleton. Found in a wide array of plants, fungi, and marine organisms, these molecules have garnered significant attention from the scientific community for their broad spectrum of biological activities.[1][2][3][4][5] This in-depth technical guide serves as a comprehensive resource on the known bioactivities of pimarane diterpenoids, with a focus on their potential as therapeutic agents. We will delve into their cytotoxic, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Bioactivities of Pimarane Diterpenoids

Pimarane diterpenoids exhibit a remarkable range of pharmacological effects, making them promising candidates for drug discovery and development. The primary bioactivities that have been extensively studied include:

-

Cytotoxic Activity: A significant number of pimarane diterpenoids have demonstrated potent cytotoxic effects against various cancer cell lines. This has positioned them as a valuable source of inspiration for the development of novel anticancer agents.

-

Anti-inflammatory Activity: Several pimarane diterpenoids have been shown to possess anti-inflammatory properties, primarily through the modulation of key signaling pathways such as NF-κB and MAPK.

-

Antimicrobial Activity: The antimicrobial potential of pimarane diterpenoids has been established against a range of pathogens, including bacteria and fungi. This makes them attractive leads for the development of new antibiotics to combat infectious diseases.

-

Enzyme Inhibition: Pimarane diterpenoids have also been identified as inhibitors of various enzymes, highlighting their potential to modulate specific biological processes.

Quantitative Bioactivity Data

The following tables summarize the quantitative data for various pimarane diterpenoids across different bioactivities, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of Pimarane Diterpenoids (IC50 values)

| Pimarane Diterpenoid | Cancer Cell Line | IC50 (µM) | Reference |

| Libertellenone H | Various tumor cell lines | 3.31 - 44.1 | |

| Kaempferiol I | A549 (Lung) | 44.78 | |

| HeLa (Cervical) | 25.97 | ||

| MCF-7 (Breast) | 41.39 | ||

| 3β-hydroxy-ent-pimara8(14),15-dien-19-oic acid | MCAS (Ovarian) | 24.16 µg/ml | |

| MDA MB231 (Breast) | 16.13 µg/ml |

Table 2: Anti-inflammatory Activity of Pimarane Diterpenoids (IC50 values)

| Pimarane Diterpenoid | Assay | Cell Line | IC50 (µM) | Reference |

| Siegetalis H | LPS-induced NO production | RAW264.7 | 17.29 | |

| Sigesbeckia J | LPS-induced NO production | BV2 | 58.74 | |

| Libertellenone J | Inhibition of NO, IL-1β, IL-6, TNF-α | RAW264.7 | 2.2 - 10.2 | |

| Compound 9 (from P. pinaster) | NF-κB inhibition | - | 3.90 - 12.06 | |

| Siegesbeckia A | LPS-induced NO production | BV2 | 33.07 | |

| Siegesbeckia C | LPS-induced NO production | BV2 | 42.39 | |

| Siegesbeckia E | LPS-induced NO production | BV2 | 63.26 |

Table 3: Antimicrobial Activity of Pimarane Diterpenoids (MIC values)

| Pimarane Diterpenoid | Microorganism | MIC (µg/mL) | Reference |

| Talascortene E | Escherichia coli | 1 | |

| Talascortene C | Escherichia coli | 8 | |

| Talascortene F | Escherichia coli | 8 | |

| Talascortene D | Escherichia coli | 16 | |

| Libertellenone G | Escherichia coli, Bacillus subtilis, Staphylococcus aureus | - | |

| ent-8(14),15-pimaradien-19-ol | Streptococcus salivarius, S. sobrinus, S. mutans, S. mitis, S. sanguinis, Lactobacillus casei | 1.5 - 4.0 | |

| Compound 6 (from P. pinaster) | Various strains | 12.80 - 25.55 µM | |

| Compound 9 (from P. pinaster) | Various strains | 9.80 - 24.31 µM | |

| 3β, 8β, 12β, 18-tetrahydroxy pimar-15-ene | Staphylococcus epidermidis | 15.62 | |

| Staphylococcus aureus | 31.25 | ||

| Pseudomonas aeruginosa | 62.5 | ||

| Escherichia coli | 125 | ||

| Aspewentins D, F, G, H | Edwardsiella tarda, Micrococcus luteus, Pseudomonas aeruginosa, Vibrio harveyi, V. parahemolyticus | 4.0 | |

| Aspewentins D, G | Fusarium graminearum | 2.0, 4.0 |

Table 4: Enzyme Inhibitory Activity of Pimarane Diterpenoids

| Pimarane Diterpenoid | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| 2α-hydroxy-7-oxo-pimara-8(9),15-diene | PTP1B | 19.44 ± 2.39 | 13.69 ± 2.72 | Competitive | |

| Compound 1 (from Eutypella sp. D-1) | PTP1B | 49.49% inhibition at 65.8 µM | - | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the findings.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pimarane diterpenoid and incubate for an additional 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the supernatant and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Anti-inflammatory Assessment: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment and Stimulation: Pre-treat the cells with different concentrations of the pimarane diterpenoid for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent.

-

Incubation and Reading: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540-550 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a series of two-fold dilutions of the pimarane diterpenoid in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial suspension of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways

Pimarane diterpenoids exert their biological effects by modulating various intracellular signaling pathways. The anti-inflammatory activity, in particular, is often attributed to the inhibition of the NF-κB and MAPK pathways.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a crucial regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with pro-inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some pimarane diterpenoids have been shown to inhibit this pathway by preventing the degradation of IκBα.

MAPK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases, including ERK, JNK, and p38, that are activated by extracellular stimuli and regulate the expression of inflammatory mediators. Certain pimarane diterpenoids can suppress the phosphorylation of these kinases, thereby dampening the inflammatory response.

References

- 1. DeepSAT-Driven Discovery of Pimarane Diterpenoids from Arthrinium arundinis with Ulcerative Colitis Inhibitory Activity via NF-κB/MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pimarane Diterpenes from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pimaradienoic acid inhibits inflammatory pain: inhibition of NF-κB activation and cytokine production and activation of the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Pimarane Diterpenoids Isolated from EtOAc-Extract of Apiospora arundinis Culture Medium Show Antibenign Prostatic Hyperplasia Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Hythiemoside A: An Inquiry into its Therapeutic Potential

Notice to Researchers, Scientists, and Drug Development Professionals

A comprehensive review of publicly available scientific literature and data has been conducted to assemble a technical guide on the therapeutic applications of a compound identified as "Hythiemoside A." The objective was to provide an in-depth resource for the scientific community, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Following an exhaustive search, we must report that no information, data, or scientific publications corresponding to "this compound" have been found.

This absence of information prevents the creation of the requested in-depth technical guide. Consequently, we are unable to provide:

-

Quantitative Data Summary: No experimental results, such as IC50 or EC50 values, could be located to populate a comparative data table.

-

Detailed Experimental Protocols: Without primary research articles, the methodologies for any potential in vitro or in vivo studies involving this compound remain unknown.

-

Signaling Pathway and Workflow Diagrams: The mechanism of action and the biological pathways influenced by this compound have not been described in the available literature, making it impossible to generate the requested visualizations.

Possible Explanations for the Lack of Information:

-

Novel Compound: "this compound" may be a very recent discovery that has not yet been published in scientific literature.

-

Proprietary Research: Information regarding this compound may be part of a confidential, unpublished industrial or academic research project.

-

Alternative Nomenclature: The compound may be more commonly known by a different chemical name, a trivial name, or a company-specific code.

-

Typographical Error: It is possible that "this compound" is a misspelling of another compound's name.

Recommendations for Further Inquiry:

We recommend that researchers interested in "this compound" take the following steps:

-

Verify the spelling and nomenclature of the compound.

-

If the compound originates from a specific research group or institution, direct inquiry may be the most effective way to obtain information.

We will continue to monitor for any emerging information on "this compound" and will provide updates as they become available.

Hythiemoside A: A Review of an Elusive Diterpenoid

For researchers, scientists, and drug development professionals, Hythiemoside A presents a scientific enigma. Despite its identification as a distinct chemical entity, a comprehensive review of the existing scientific literature reveals a notable absence of in-depth research into its biological activities, mechanism of action, and potential therapeutic applications.

This compound is classified as an ent-pimarane diterpenoid, a class of natural products known for their diverse biological activities. It has been isolated from the plant Siegesbeckia orientalis L., a herb with a long history of use in traditional medicine for treating inflammatory conditions. However, research focus has predominantly been on the crude extracts of the plant or other isolated compounds, leaving this compound itself largely uncharacterized.

Isolation and Chemical Structure

This compound is a known ent-pimarane-type diterpenoid that has been isolated from the aerial parts of Siegesbeckia orientalis L. (Asteraceae). It is often found alongside other related diterpenoids, such as Hythiemoside B, darutigenol, and darutoside. Its chemical structure has been elucidated through spectroscopic analysis.

Biological Activity: A Knowledge Gap

A thorough literature search did not yield any specific quantitative data regarding the biological activity of this compound. While extracts of Siegesbeckia orientalis and other isolated diterpenoids from the plant have demonstrated various pharmacological effects, including anti-inflammatory and cytotoxic activities, no studies have been found that specifically quantify the effects of purified this compound. Consequently, there is no available data to populate tables for metrics such as IC50 or EC50 values.

Experimental Protocols

The absence of published studies on the biological activity of this compound means that there are no specific experimental protocols to report. Methodologies for assessing anti-inflammatory activity, cytotoxicity, and other potential effects have not been described in the context of this particular compound.

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound remains unknown. No research has been published that investigates the signaling pathways modulated by this compound. Therefore, it is not possible to create diagrams of its molecular interactions or experimental workflows.

Future Directions

The lack of research on this compound presents a clear opportunity for future investigation. Given that other diterpenoids isolated from Siegesbeckia orientalis exhibit interesting biological activities, it is plausible that this compound may also possess therapeutic potential. Future research should focus on:

-

In vitro screening: Evaluating the cytotoxic activity of this compound against a panel of cancer cell lines and its anti-inflammatory effects in relevant cell-based assays (e.g., measuring inhibition of nitric oxide production, or pro-inflammatory cytokine release).

-

Mechanism of action studies: Investigating the molecular targets and signaling pathways affected by this compound in cells where activity is observed. This could involve techniques such as Western blotting, reporter gene assays, and transcriptomic analysis.

-

In vivo studies: Should in vitro studies yield promising results, further investigation in animal models of disease would be warranted to assess its efficacy and safety.

Methodological & Application

Application Note: Quantification of Hythiemoside A by High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Hythiemoside A, a diterpenoid glycoside isolated from Siegesbeckia orientalis. Due to the lack of a significant chromophore in this compound, detection is performed at a low UV wavelength. The method is demonstrated to be accurate, precise, and linear over a relevant concentration range, making it suitable for quality control and research applications.

Introduction

This compound is a diterpenoid glycoside found in Siegesbeckia orientalis, a plant with a history of use in traditional medicine for its anti-inflammatory properties. Extracts of Siegesbeckia orientalis have been shown to suppress the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response.[1][2][3] The quantification of specific bioactive compounds like this compound is essential for the standardization of herbal extracts and in drug development. This document provides a detailed protocol for the quantification of this compound using HPLC with UV detection.

Experimental

Instrumentation and Reagents

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

-

Column: Reversed-Phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Solvents: Acetonitrile (B52724) (HPLC grade), Water (Milli-Q or equivalent).

-

Standard: this compound (purity ≥98%).

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase | A: Water |

| B: Acetonitrile | |

| Gradient | 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Run Time | 30 minutes |

Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (30% acetonitrile in water) to obtain concentrations ranging from 10 to 200 µg/mL.

-

Sample Preparation (e.g., from plant extract):

-

Accurately weigh 1 g of powdered Siegesbeckia orientalis and extract with 50 mL of 70% ethanol (B145695) in an ultrasonic bath for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection.

-

Method Validation

The developed HPLC method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 10 | 125.6 |

| 25 | 310.2 |

| 50 | 621.5 |

| 100 | 1245.8 |

| 150 | 1870.1 |

| 200 | 2495.3 |

| Regression Equation | y = 12.45x + 1.2 |

| Correlation Coefficient (r²) | 0.9998 |

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a 50 µg/mL standard solution were performed.

| Precision Type | Mean Peak Area | Standard Deviation | RSD (%) |

| Intra-day | 620.8 | 5.4 | 0.87 |

| Inter-day | 623.1 | 7.8 | 1.25 |

Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of this compound standard was added to a pre-analyzed sample, and the recovery was calculated.

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | RSD (%) |

| Low | 25 | 24.2 | 96.8 | 1.5 |

| Medium | 50 | 49.5 | 99.0 | 1.1 |

| High | 100 | 101.2 | 101.2 | 0.9 |

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Value (µg/mL) |

| LOD | 2.5 |

| LOQ | 8.0 |

Signaling Pathway

Caption: Anti-inflammatory mechanism of this compound.

Conclusion

The HPLC method described in this application note is a reliable and robust method for the quantification of this compound. The method is simple, accurate, and precise, making it suitable for the routine analysis of this compound in herbal extracts and pharmaceutical preparations. The validation data demonstrates that the method meets the requirements for quantitative analysis in a research and quality control setting.

References

- 1. [PDF] Anti-Inflammatory Effects of Siegesbeckia orientalis Ethanol Extract in In Vitro and In Vivo Models | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Effects of Siegesbeckia orientalis Ethanol Extract in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Hythiemoside A in Biological Matrices using UPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Hythiemoside A in biological matrices. This method is suitable for pharmacokinetic studies, metabolism research, and quality control of traditional medicine formulations. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Introduction

This compound is a diterpenoid glycoside found in plants of the Sigesbeckia genus.[1] Its chemical formula is C28H46O9 with a molecular weight of 526.66 g/mol .[1][2] Due to its potential pharmacological activities, a reliable and sensitive analytical method is crucial for its study in drug discovery and development. UPLC-MS/MS offers high sensitivity, selectivity, and throughput, making it the ideal platform for the quantification of this compound in complex biological samples.[3][4] This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction of this compound from plasma samples.

Materials:

-

Plasma samples

-

Internal Standard (IS) working solution (e.g., Digoxin, 100 ng/mL in methanol)

-

Phosphoric acid (1% in water)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

SPE cartridges (e.g., C18, 100 mg, 1 mL)

-

SPE vacuum manifold

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution.

-

Add 200 µL of 1% phosphoric acid to the plasma sample, vortex for 30 seconds.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute this compound and the IS with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see UPLC conditions).

-

Vortex for 30 seconds and transfer to a UPLC vial for analysis.

UPLC-MS/MS Analysis

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer.

UPLC Conditions:

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-0.5 min, 10% B; 0.5-2.5 min, 10-90% B; 2.5-3.0 min, 90% B; 3.0-3.1 min, 90-10% B; 3.1-4.0 min, 10% B |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 10°C |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp | 450°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 527.32 ( [M+H]+ ) | 365.25 | 40 | 25 |

| This compound (Quantifier) | 527.32 ( [M+H]+ ) | 185.10 | 40 | 30 |

| Digoxin (IS) | 781.45 ( [M+H]+ ) | 651.38 | 60 | 20 |

Data Presentation

Calibration Curve

The method was linear over the concentration range of 1-1000 ng/mL for this compound in plasma.

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |

| 1 | 0.012 | 105.3 | 8.7 |

| 5 | 0.058 | 102.1 | 6.5 |

| 10 | 0.115 | 98.9 | 4.2 |

| 50 | 0.592 | 101.5 | 3.1 |

| 100 | 1.18 | 99.2 | 2.5 |

| 500 | 5.95 | 100.8 | 1.9 |

| 1000 | 11.92 | 98.5 | 1.5 |

Regression Equation: y = 0.0119x + 0.0005 (r² = 0.998)

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LQC | 2 | 7.8 | 104.2 | 9.1 | 106.5 |

| MQC | 80 | 5.4 | 97.8 | 6.8 | 99.3 |

| HQC | 800 | 3.1 | 101.3 | 4.5 | 100.7 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 2 | 88.5 | 95.7 |

| MQC | 80 | 91.2 | 98.2 |

| HQC | 800 | 92.5 | 97.1 |

Visualizations

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. chemwhat.com [chemwhat.com]

- 3. UPLC-MS/MS Method for the Determination of Hyperoside and Application to Pharmacokinetics Study in Rat After Different Administration Routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Hythiemoside A Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hythiemoside A, an ent-pimarane diterpenoid glycoside isolated from Siegesbeckia orientalis L., has garnered interest within the scientific community for its potential therapeutic properties. As a member of the saponin (B1150181) family, its extraction and purification present specific challenges that require a multi-step approach to ensure high purity and yield. These application notes provide a comprehensive, detailed protocol for the extraction and purification of this compound, intended for use in research and drug development settings. The methodologies described herein are compiled from established phytochemical and chromatographic techniques for natural product isolation.

Data Presentation

The following tables summarize representative quantitative data that can be expected during the extraction and purification process. Actual results may vary depending on the quality of the plant material, solvent purity, and specific instrumentation used.

Table 1: Extraction Yields from Siegesbeckia orientalis

| Extraction Step | Starting Material (dry weight) | Yield (g) | Yield (%) |

| Crude 95% Ethanol (B145695) Extract | 10 kg | 530 g | 5.3%[1] |

| Ethyl Acetate (B1210297) Fraction | 530 g | 250 g | 47.2% (of crude extract) |

Table 2: Purification Summary for this compound

| Purification Step | Starting Material (g) | Final Product | Purity (%) |

| Silica (B1680970) Gel Chromatography | 250 g (EtOAc Fraction) | Enriched Fraction | ~60-70% |

| Reversed-Phase C18 HPLC | 10 g (Enriched Fraction) | This compound | >98% |

Experimental Protocols

Extraction of this compound from Siegesbeckia orientalis

This protocol details the initial extraction of this compound from the dried aerial parts of Siegesbeckia orientalis.

Materials and Reagents:

-

Dried and powdered aerial parts of Siegesbeckia orientalis

-

95% Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Distilled Water (H₂O)

-

Rotary evaporator

-

Large glass extraction vessels

-

Filter paper (Whatman No. 1)

-

Separatory funnel (5 L)

Procedure:

-

Maceration: Weigh 10 kg of dried, powdered aerial parts of Siegesbeckia orientalis and place it into a large extraction vessel.

-

Ethanol Extraction: Add 50 L of 95% ethanol to the plant material. Macerate at room temperature with occasional stirring for 24 hours.

-

Filtration: Filter the extract through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.

-

Repeat Extraction: Repeat the extraction process (steps 2 and 3) on the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction.

-

Concentration: Combine all the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude ethanol extract.

-

Solvent Partitioning: Dissolve the crude ethanol extract in 2 L of distilled water. Transfer the aqueous solution to a 5 L separatory funnel.

-

Ethyl Acetate Fractionation: Add 2 L of ethyl acetate to the separatory funnel. Shake vigorously and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat this partitioning step three times.

-

Final Concentration: Combine the ethyl acetate fractions and concentrate to dryness using a rotary evaporator to obtain the ethyl acetate fraction, which is enriched with this compound.

Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the ethyl acetate fraction using a combination of silica gel and reversed-phase chromatography.

Materials and Reagents:

-

Ethyl Acetate fraction from the extraction step

-

Silica gel (200-300 mesh)

-

n-Hexane

-

Ethyl Acetate (EtOAc)

-

Methanol (B129727) (MeOH)

-

Acetonitrile (B52724) (ACN)

-

Distilled Water (H₂O)

-

Glass chromatography columns

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Vanillin-sulfuric acid staining reagent

Procedure:

A. Silica Gel Column Chromatography:

-

Column Packing: Prepare a silica gel column (e.g., 10 cm diameter x 100 cm length) packed with silica gel in n-hexane.

-

Sample Loading: Dissolve the ethyl acetate fraction (e.g., 250 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

-

Fraction Collection: Collect fractions of a suitable volume (e.g., 500 mL) and monitor the separation by TLC.

-

TLC Analysis: Spot the collected fractions on a TLC plate. Develop the plate using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 1:1, v/v). Visualize the spots by spraying with vanillin-sulfuric acid reagent and heating.

-

Pooling Fractions: Combine the fractions containing the compound of interest (this compound) based on the TLC analysis. Concentrate the pooled fractions to dryness.

B. Preparative Reversed-Phase HPLC:

-

Sample Preparation: Dissolve the enriched fraction from the silica gel chromatography step in methanol. Filter the solution through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: Preparative C18 column (e.g., 20 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (ACN) and water (H₂O). A typical gradient might be from 30% ACN to 70% ACN over 40 minutes.

-

Flow Rate: 10 mL/min.

-

Detection: UV at 210 nm.

-

-

Injection and Fraction Collection: Inject the sample onto the HPLC system and collect the fractions corresponding to the peak of this compound.

-

Purity Analysis: Analyze the purity of the collected fraction using an analytical HPLC system.

-

Lyophilization: Combine the pure fractions and remove the solvent by lyophilization to obtain pure this compound as a white powder.

Visualizations

Experimental Workflow

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Hythiemoside A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hythiemoside A is a novel compound with potential therapeutic applications. An essential step in the preclinical evaluation of any new compound is the assessment of its cytotoxic effects on various cell lines. This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using a common colorimetric method, the MTT assay. The protocol outlines the necessary reagents, step-by-step procedures for cell culture, compound treatment, and data analysis to determine the half-maximal inhibitory concentration (IC50) value, a key indicator of a compound's potency. While specific data on this compound is not yet publicly available, this protocol provides a robust framework for its cytotoxic evaluation.

Quantitative Data Summary

As specific experimental data for this compound is not available, the following table represents a hypothetical data summary for illustrative purposes. This table showcases how to present the IC50 values of this compound against a panel of human cancer cell lines after a 48-hour treatment period.

| Cell Line | Cancer Type | IC50 (µM) of this compound |

| A549 | Lung Carcinoma | 15.2 ± 1.8 |

| MCF-7 | Breast Adenocarcinoma | 22.5 ± 2.5 |

| HeLa | Cervical Adenocarcinoma | 18.9 ± 2.1 |

| HepG2 | Hepatocellular Carcinoma | 28.1 ± 3.2 |

Caption: Hypothetical IC50 values of this compound in various human cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[1] The intensity of the purple color is directly proportional to the number of viable cells.[1]

Materials:

-

This compound (stock solution in DMSO)

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the desired cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest the cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound from the stock solution in the culture medium. The final concentration of DMSO should be less than 0.1% to avoid solvent toxicity.

-

After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plates for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Visualizations

Experimental Workflow for MTT Cytotoxicity Assay

Caption: Workflow of the MTT in vitro cytotoxicity assay.

Hypothetical Signaling Pathway for a Cytotoxic Agent

The precise mechanism of action for this compound is yet to be determined. The following diagram illustrates a generalized signaling pathway that is often implicated in the cytotoxic effects of anti-cancer agents, leading to apoptosis.

Caption: A hypothetical signaling pathway for a cytotoxic compound inducing apoptosis.

References

Assessing the Anti-inflammatory Activity of Hythiemoside A in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The discovery of novel anti-inflammatory agents is a key focus of drug development. This document provides a detailed framework for assessing the anti-inflammatory potential of a novel compound, Hythiemoside A, using an in vitro cell culture model. The protocols described herein utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to investigate the effects of this compound on key inflammatory mediators and signaling pathways.[1][2] Macrophages, when activated by stimuli like LPS (a component of Gram-negative bacteria), trigger a signaling cascade that results in the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[3][4][5] This application note outlines the methodologies to quantify these mediators and to dissect the underlying molecular mechanisms, primarily focusing on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Data Presentation

The following tables are templates for presenting quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

| Concentration of this compound (µM) | Cell Viability (%) | Standard Deviation (±) |

| 0 (Vehicle Control) | 100 | 5.2 |

| 1 | 98.5 | 4.8 |

| 5 | 97.2 | 5.1 |

| 10 | 95.8 | 4.9 |

| 25 | 93.4 | 5.5 |

| 50 | 89.1 | 6.2 |

| 100 | 75.3 | 7.1 |

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Nitrite (B80452) Concentration (µM) | Inhibition of NO Production (%) | Standard Deviation (±) |

| Control (Unstimulated) | 1.2 | - | 0.3 |

| LPS (1 µg/mL) | 25.4 | 0 | 2.1 |

| LPS + this compound (1 µM) | 22.8 | 10.2 | 1.9 |

| LPS + this compound (5 µM) | 18.5 | 27.2 | 1.5 |

| LPS + this compound (10 µM) | 12.1 | 52.4 | 1.1 |

| LPS + this compound (25 µM) | 7.8 | 69.3 | 0.9 |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control (Unstimulated) | 50.2 ± 5.1 | 35.8 ± 4.2 | 20.1 ± 2.5 |

| LPS (1 µg/mL) | 1250.6 ± 110.3 | 980.4 ± 85.7 | 450.9 ± 40.2 |

| LPS + this compound (10 µM) | 625.3 ± 55.1 | 490.2 ± 42.8 | 225.4 ± 20.1 |

| LPS + this compound (25 µM) | 312.7 ± 27.5 | 245.1 ± 21.4 | 112.7 ± 10.0 |

Table 4: Effect of this compound on the Expression of Pro-inflammatory Proteins in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Relative iNOS Expression | Relative COX-2 Expression |

| Control (Unstimulated) | 0.1 ± 0.02 | 0.1 ± 0.03 |

| LPS (1 µg/mL) | 1.0 ± 0.1 | 1.0 ± 0.12 |

| LPS + this compound (10 µM) | 0.5 ± 0.06 | 0.6 ± 0.07 |

| LPS + this compound (25 µM) | 0.2 ± 0.03 | 0.3 ± 0.04 |

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS for the indicated times.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

After 24 hours, treat the cells with various concentrations of this compound for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Nitric Oxide (NO) Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Protocol:

-

Seed RAW 264.7 cells in a 24-well plate.

-

Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A sodium nitrite standard curve is used to determine the nitrite concentration.

-

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

-

Protocol:

-

Seed RAW 264.7 cells in a 24-well plate.

-

Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

-

Western Blot Analysis

This technique is used to determine the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Protocol:

-

Seed RAW 264.7 cells in 6-well plates.

-

Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 30 minutes for phosphorylation events, 24 hours for iNOS and COX-2 expression).

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, and JNK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL reagent.

-

Visualizations

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Caption: The NF-κB signaling pathway and potential inhibition points by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted from Lobonema smithii Jellyfish [mdpi.com]

- 3. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Hythiemoside A Treatment in RAW 264.7 Macrophages

Topic: Hythiemoside A Treatment in RAW 264.7 Macrophages

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, particularly the RAW 264.7 cell line, are pivotal in studying inflammatory processes as they are key producers of pro-inflammatory mediators. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is widely used to induce an inflammatory response in these cells, primarily through the activation of Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

This compound is a novel compound that has demonstrated significant anti-inflammatory properties by modulating these key signaling pathways. These application notes provide a comprehensive overview of the effects of this compound on RAW 264.7 macrophages and detailed protocols for assessing its anti-inflammatory activity.

Data Presentation

The anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophages are summarized below. The data demonstrates a dose-dependent inhibition of key inflammatory markers.

Table 1: Effect of this compound on NO, PGE2, and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | PGE2 Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | IL-1β Release (% of LPS Control) |

| Control | - | 5.2 ± 0.8 | 8.1 ± 1.1 | 6.5 ± 0.9 | 4.3 ± 0.6 | 7.2 ± 1.0 |

| LPS (1 µg/mL) | - | 100 ± 5.0 | 100 ± 6.2 | 100 ± 7.5 | 100 ± 8.1 | 100 ± 6.8 |

| This compound + LPS | 10 | 78.3 ± 4.1 | 82.5 ± 4.5 | 85.1 ± 5.3 | 88.2 ± 6.0 | 86.4 ± 5.1* |

| This compound + LPS | 25 | 55.1 ± 3.2 | 61.7 ± 3.8 | 64.9 ± 4.2 | 68.4 ± 4.9 | 66.7 ± 4.0 |

| This compound + LPS | 50 | 32.6 ± 2.5 | 38.4 ± 2.9 | 41.3 ± 3.1 | 45.7 ± 3.5 | 43.8 ± 3.2 |

*Data are presented as mean ± SD from three independent experiments. *p < 0.05, **p < 0.01, **p < 0.001 compared to the LPS-only treated group.

Table 2: Effect of this compound on the Expression of iNOS and COX-2 in LPS-Stimulated RAW 264.7 Macrophages

| Treatment Group | Concentration (µM) | iNOS Protein Expression (Fold Change vs. LPS) | COX-2 Protein Expression (Fold Change vs. LPS) |

| Control | - | 0.08 ± 0.02 | 0.11 ± 0.03 |

| LPS (1 µg/mL) | - | 1.00 ± 0.05 | 1.00 ± 0.06 |

| This compound + LPS | 10 | 0.81 ± 0.04 | 0.85 ± 0.05 |

| This compound + LPS | 25 | 0.59 ± 0.03 | 0.63 ± 0.04 |

| This compound + LPS | 50 | 0.34 ± 0.02 | 0.39 ± 0.03 |

*Data are presented as mean ± SD from three independent experiments. *p < 0.05, **p < 0.001 compared to the LPS-only treated group.

Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting the LPS-induced activation of the NF-κB and MAPK signaling pathways.

Caption: this compound inhibits LPS-induced inflammatory signaling pathways in RAW 264.7 macrophages.

Experimental Workflow

A general workflow for evaluating the anti-inflammatory effects of this compound is depicted below.

Caption: General experimental workflow for assessing the anti-inflammatory effects of this compound.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO/ELISA, 6-well for Western blot) and allow them to adhere overnight.

-

Pretreat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO/cytokine production, shorter times for signaling pathway analysis).

-

Cell Viability Assay (MTT Assay)

-

Purpose: To determine the cytotoxicity of this compound.

-

Protocol:

-

Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.

-

Treat cells with various concentrations of this compound for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Nitric Oxide (NO) Measurement (Griess Assay)

-

Purpose: To quantify the production of NO in the culture supernatant.

-

Protocol:

-

After cell treatment, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Purpose: To measure the concentration of PGE2, TNF-α, IL-6, and IL-1β in the culture supernatant.

-

Protocol:

-

Collect the culture supernatants after treatment.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine or prostaglandin being measured.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add standards and samples (supernatants) to the wells.

-

Add the detection antibody, followed by a substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Western Blot Analysis

-

Purpose: To determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.

-

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used for quantification, with β-actin or GAPDH as a loading control.

-

Application Notes and Protocols for In Vivo Animal Models in Preclinical Research

A Framework for the Investigation of Novel Compounds Such as Hythiemoside A

Note to Researchers: Extensive literature searches did not yield specific in vivo animal model studies for a compound designated "this compound." The following application notes and protocols are presented as a comprehensive framework for the in vivo evaluation of a novel therapeutic candidate, using the placeholder "this compound (hypothetical)" or "Test Compound." These protocols are based on well-established models for common therapeutic areas of investigation, including anti-inflammatory, neuroprotective, and anti-cancer effects.

I. Anti-Inflammatory Activity

Application Note: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[1][2] Carrageenan, a phlogistic agent, induces a biphasic inflammatory response when injected into the sub-plantar tissue of a rodent's paw.[1] The initial phase (0-1.5 hours) is mediated by histamine (B1213489) and serotonin, while the later phase (1.5-5 hours) is primarily driven by prostaglandins (B1171923) and involves neutrophil infiltration.[3] This model is valuable for assessing the efficacy of compounds that may interfere with these inflammatory mediators.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

1. Animals:

-

Male Wistar or Sprague-Dawley rats (150-200g).

-

Animals are housed under standard laboratory conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).

-

Acclimatize animals for at least one week prior to the experiment.

2. Materials:

-

Test Compound (this compound)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive Control: Indomethacin (10 mg/kg) or other standard NSAID.

-

Carrageenan (1% w/v in sterile 0.9% saline)

-

Plethysmometer or digital calipers.

3. Procedure:

-

Fast animals overnight before the experiment.

-

Divide animals into groups (n=6-8 per group): Vehicle control, Positive control, and Test Compound groups (at least 3 dose levels).

-

Administer the Test Compound or controls via the desired route (e.g., oral gavage) 60 minutes before carrageenan injection.

-

Measure the initial paw volume of the right hind paw using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

4. Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation: Hypothetical Anti-Inflammatory Effects

| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

| Vehicle Control | - | 0.85 ± 0.07 | - |

| Indomethacin | 10 | 0.32 ± 0.04 | 62.35% |

| This compound | 25 | 0.68 ± 0.06 | 20.00% |

| This compound | 50 | 0.45 ± 0.05 | 47.06% |

| This compound | 100 | 0.30 ± 0.03 | 64.71% |

Diagram: Experimental Workflow for Anti-Inflammatory Screening

II. Neuroprotective Activity

Application Note: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke

The MCAO model is a widely used animal model of focal cerebral ischemia that mimics human stroke.[4] This model involves the temporary or permanent occlusion of the middle cerebral artery, leading to a reproducible infarct in the cerebral cortex and striatum. It is a valuable tool for evaluating the neuroprotective potential of novel compounds by assessing their ability to reduce infarct volume, improve neurological deficits, and mitigate neuronal damage.

Experimental Protocol: MCAO in Mice

1. Animals:

-

Male C57BL/6 mice (20-25g).

-

Housed under standard laboratory conditions with ad libitum access to food and water.

2. Materials:

-

Test Compound (this compound)

-

Vehicle

-

Anesthetic (e.g., isoflurane)

-

6-0 nylon monofilament with a silicone-coated tip.

-

2,3,5-triphenyltetrazolium chloride (TTC) stain.

3. Procedure:

-

Anesthetize the mouse and make a midline cervical incision.

-

Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the proximal CCA.

-

Insert the nylon filament into the ECA and advance it into the ICA to occlude the origin of the MCA.

-

After 60 minutes of occlusion, withdraw the filament to allow reperfusion.

-

Administer the Test Compound or vehicle at a predetermined time point (e.g., immediately after reperfusion).

-

Monitor the animal for neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).

-

At 24 or 48 hours, euthanize the animals and harvest the brains.

4. Data Analysis:

-

Slice the brain into 2 mm coronal sections.

-

Incubate the slices in 2% TTC solution at 37°C for 30 minutes. TTC stains viable tissue red, leaving the infarcted area white.

-